molecular formula C21H21N3O2S B2840378 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(ethylthio)benzamide CAS No. 1797858-14-0

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(ethylthio)benzamide

Cat. No. B2840378
M. Wt: 379.48
InChI Key: MWHKBYMYPSNISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(ethylthio)benzamide, also known as CXCR2 antagonist, is a small molecule that has gained significant attention in the field of drug discovery. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Anticancer Potential
Research on compounds with similar structures, including those featuring 1,3,4-oxadiazole rings, has demonstrated significant anticancer activities. A study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted the synthesis and evaluation of these compounds for their anticancer efficacy against various cancer cell lines. Several derivatives exhibited potent anticancer activities surpassing the reference drug, showcasing the therapeutic potential of 1,3,4-oxadiazole derivatives in oncology (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activities
Compounds incorporating the 1,3,4-oxadiazole motif have been explored for their antimicrobial properties. A study conducted by Shruthi et al. (2016) on novel benzimidazole–oxadiazole hybrid molecules revealed promising antimicrobial agents with potent activity against Mycobacterium tuberculosis H37Rv strain. These findings suggest the potential of 1,3,4-oxadiazole derivatives as effective antimicrobial and antitubercular agents, which could lead to new therapeutic options for treating infectious diseases (Shruthi et al., 2016).

Anti-Inflammatory and COX-2 Inhibition
The benzamide and oxadiazole components have also been linked to anti-inflammatory properties. Puttaswamy et al. (2018) synthesized 2(4-hydroxy-3-benzoyl) benzamide-5-phenyl-1,3,4-oxadiazole derivatives, which demonstrated significant membrane stabilizing activity and inhibited the proliferation of endothelial cells. These compounds were shown to ameliorate carrageen induced rat hind paw edema, acting as cyclooxygenase-2 (Cox-2) antagonists. This suggests their utility in treating inflammatory disorders and their potential as a basis for developing new anti-inflammatory drugs (Puttaswamy et al., 2018).

properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-27-18-10-6-4-8-16(18)21(25)22-17-9-5-3-7-15(17)13-19-23-20(24-26-19)14-11-12-14/h3-10,14H,2,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHKBYMYPSNISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(ethylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.